Solve hydrophobic organophosphate formulation challenges with Pyridaphenthion. Its 100 mg/L aqueous solubility enables low-solvent microemulsions, reducing VOC emissions and phytotoxicity compared to alternatives like Chlorpyrifos. Moderate mammalian toxicity (LD50 769-850 mg/kg) simplifies handling and lowers PPE costs. Hydrolytic half-life of 27 days at pH 9 supports degradable delivery matrices, while its high toxicity to Eisenia fetida provides a reliable positive control for soil ecotoxicity assays.
Pyridaphenthion is a pyridazine-containing organothiophosphate insecticide and acaricide primarily utilized for its potent acetylcholinesterase (AChE) inhibition. Unlike many legacy organophosphates, it is characterized by a relatively high aqueous solubility of 100 mg/L at 20°C and a moderate mammalian toxicity profile [1]. These baseline properties make it highly relevant for procurement in the development of low-solvent aqueous microemulsions, as an analytical standard in environmental monitoring, and as a specialized active ingredient where the handling risks or formulation limitations of highly hydrophobic, highly toxic alternatives are unacceptable.
Attempting to substitute Pyridaphenthion with more ubiquitous in-class alternatives, such as Chlorpyrifos or Diazinon, introduces significant formulation and regulatory liabilities [1]. Generic organophosphates are often highly hydrophobic, necessitating heavy organic solvent loads (e.g., xylene) that increase formulation costs, flammability risks, and downstream phytotoxicity. Furthermore, the acute mammalian toxicity of standard alternatives demands stricter personal protective equipment (PPE) and engineering controls during manufacturing. Substituting Pyridaphenthion compromises the unique balance of aqueous processability, safer handling, and predictable degradation required for modern, environmentally optimized agricultural and laboratory applications.
Pyridaphenthion exhibits a water solubility of 100 mg/L at 20°C [1]. In direct contrast, the ubiquitous comparator Chlorpyrifos has a water solubility of only 1.4 mg/L at 25°C [2]. This approximately 71-fold increase in aqueous solubility allows formulators to create stable aqueous suspension concentrates or microemulsions with significantly lower concentrations of volatile organic solvents and surfactants.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 100 mg/L (20°C) |
| Comparator Or Baseline | Chlorpyrifos: 1.4 mg/L (25°C) |
| Quantified Difference | ~71x higher aqueous solubility |
| Conditions | Standard aqueous dissolution at 20-25°C |
Enables the procurement of a more processable active ingredient for low-solvent, environmentally friendly aqueous formulations.
Pyridaphenthion demonstrates an acute oral LD50 in rats of 769–850 mg/kg, classifying it as moderately toxic . Conversely, Chlorpyrifos exhibits a much higher acute oral toxicity, with rat LD50 values ranging from 95 to 135 mg/kg [1]. This 6- to 8-fold reduction in acute mammalian toxicity significantly lowers occupational exposure risks during bulk handling, synthesis, and laboratory assay preparation.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | 769–850 mg/kg (Rat) |
| Comparator Or Baseline | Chlorpyrifos: 95–135 mg/kg (Rat) |
| Quantified Difference | 6- to 8-fold lower acute oral toxicity |
| Conditions | In vivo rat oral administration |
Reduces the regulatory and safety overhead required for manufacturing and laboratory personnel compared to highly toxic legacy organophosphates.
Pyridaphenthion provides a highly predictable, base-catalyzed hydrolysis profile, with half-lives of 72 days at pH 5, 46 days at pH 7, and 27 days at pH 9 (at 25°C) [1]. This distinct pH-dependent degradation curve contrasts with many bulk organophosphates that either persist recalcitrantly in soil or degrade unpredictably. This property allows for the precise engineering of formulation matrices that trigger degradation post-application.
| Evidence Dimension | Hydrolysis Half-Life |
| Target Compound Data | 72 days (pH 5), 46 days (pH 7), 27 days (pH 9) |
| Comparator Or Baseline | Generic OP baseline (variable/unpredictable persistence) |
| Quantified Difference | Strictly linear base-catalyzed degradation profile |
| Conditions | Aqueous hydrolysis at 25°C across pH gradient |
Allows formulators to precisely tune the environmental persistence of the product by adjusting the pH of the carrier matrix.
In standardized artificial soil tests using the earthworm Eisenia fetida, Pyridaphenthion demonstrated the highest toxicity among tested organophosphates, significantly outperforming Chlorpyrifos, Triazophos, and Phoxim[1]. This extreme sensitivity in soil-dwelling model organisms makes it a superior quantitative benchmark for evaluating soil contamination or testing the efficacy of soil-targeted pest control systems.
| Evidence Dimension | Acute Soil Toxicity to Eisenia fetida |
| Target Compound Data | Highest relative toxicity rank among tested OPs |
| Comparator Or Baseline | Chlorpyrifos and Triazophos (lower toxicity) |
| Quantified Difference | Pyridaphenthion > Chlorpyrifos > Triazophos > Phoxim |
| Conditions | Standardized artificial soil test bioassay |
Establishes Pyridaphenthion as the optimal positive control procurement choice for soil ecotoxicology and earthworm lethality assays.
Capitalizing on its 100 mg/L aqueous solubility, Pyridaphenthion is the ideal active ingredient for developing modern, eco-friendly agricultural suspension concentrates that minimize volatile organic compound (VOC) emissions and reduce phytotoxicity compared to formulations relying on highly hydrophobic alternatives [1].
Due to its documented superior toxicity to Eisenia fetida compared to baseline standards like Chlorpyrifos, Pyridaphenthion serves as a highly reliable positive control standard for regulatory soil toxicity bioassays and environmental monitoring frameworks [2].
The predictable, base-catalyzed hydrolysis profile (ranging from 72 days at pH 5 to 27 days at pH 9) allows materials scientists to engineer smart agricultural matrices that remain stable in the tank but degrade rapidly upon environmental release in alkaline soils [1].
For biochemical research requiring an organophosphate AChE inhibitor, Pyridaphenthion provides a safer handling alternative (LD50 769–850 mg/kg) compared to highly toxic standards like Parathion or Chlorpyrifos, significantly reducing laboratory risk and PPE overhead .
Irritant